molecular formula C23H22N2O2S2 B4316342 2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B4316342
M. Wt: 422.6 g/mol
InChI Key: IMDSMJURPQMSIS-UHFFFAOYSA-N
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Description

2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound featuring a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the quinoline and thiophene intermediates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological activities. Researchers investigate its efficacy and safety as a drug candidate for treating conditions such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for these high-tech applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE apart is its unique combination of quinoline and thiophene moieties, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

2-(2,5-dioxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c24-13-16-14-6-2-1-3-9-20(14)29-23(16)25-17-7-4-8-18(26)22(17)15(12-21(25)27)19-10-5-11-28-19/h5,10-11,15H,1-4,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDSMJURPQMSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(CC3=O)C5=CC=CS5)C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 3
2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 5
2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 6
2-[2,5-DIOXO-4-(2-THIENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

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